Tubulozole

Oncology Microtubule inhibitor In vivo efficacy

Researchers requiring stereospecific microtubule disruption face supply challenges with racemic mixtures or incorrect isomers, leading to variable preclinical results. Tubulozole (CAS 84697-22-3) solves this with its well-characterized cis-isomer (tubulozole-C), which binds the colchicine domain to arrest mitosis and induce apoptosis. • Enables isomer-specific experimental design: tubulozole-C for mammalian antineoplastic studies, tubulozole-T as a negative control. • Validated for in vivo TA3 mammacarcinoma models (intermittent dosing q4d) and radiosensitization protocols (160 mg/kg p.o. + 10 Gy γ-irradiation). • Supply includes analytical documentation confirming isomer identity, ensuring batch-to-batch reproducibility.

Molecular Formula C23H23Cl2N3O4S
Molecular Weight 508.4 g/mol
CAS No. 84697-22-3
Cat. No. B1682035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulozole
CAS84697-22-3
Synonymsethyl (4-(2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethylthio)phenyl)carbamate
R 46846
R-46,846
tubulazole
tubulozole
Molecular FormulaC23H23Cl2N3O4S
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23+/m0/s1
InChIKeyOGPIBXIQNMQSPY-FDDCHVKYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tubulozole Procurement Guide


Tubulozole is a synthetic, orally active microtubule inhibitor that exists as a racemic mixture of cis- and trans-isomers. The compound's antineoplastic and antimicrotubular activity resides almost exclusively in its cis-isomer, tubulozole-C (R 46 846), which binds to the colchicine-binding domain of tubulin to prevent polymerization, leading to mitotic arrest and apoptosis. The trans-isomer, tubulozole-T (R 48 265), lacks antitumor activity in mammalian systems but exhibits distinct antimalarial properties [1][2].

Tubulozole Isomer Purity and Comparator Selection


Tubulozole cannot be substituted with other microtubule inhibitors or its trans-isomer without compromising experimental outcomes. Unlike vinca alkaloids (e.g., vincristine) or podophyllotoxin congeners (e.g., etoposide), tubulozole exhibits a unique stereospecific profile where the cis-isomer (tubulozole-C) is active in mammalian systems, while the trans-isomer (tubulozole-T) is inactive [1]. Furthermore, tubulozole-C demonstrates tumor-type-specific superiority over cyclophosphamide and vincristine in certain preclinical models, while being inferior in others [2]. Procurement of the racemic mixture or the incorrect isomer will yield variable and unpredictable results, making isomer identity a critical selection criterion.

Tubulozole Head-to-Head Efficacy Evidence


TA3 Mammacarcinoma: Superior to Standard Chemotherapy

Tubulozole demonstrated superior therapeutic efficacy compared to cyclophosphamide and vincristine in the TA3 mammacarcinoma model, significantly prolonging median survival time. This tumor-type selectivity is a key differentiator for studies focused on specific cancer histologies [1].

Oncology Microtubule inhibitor In vivo efficacy

cis-Isomer Antitumor Activity; trans-Isomer Inactivity

All in vivo and in vitro antitumor activity of tubulozole resides in the cis-isomer (tubulozole-C, R 46 846). The trans-isomer (tubulozole-T, R 48 265) has no antitumor activity in vivo and does not affect the microtubule system of mammalian cells [1][2]. This stereochemical dependence is a critical differentiator for procurement and experimental design.

Cancer Stereochemistry Mechanism of action

Erbulozole vs. Tubulozole: In Vitro Potency

Erbulozole (R 55 104), a more water-soluble congener of tubulozole, exhibits reversible antimicrotubular activity in vitro at a dose (1.56 × 10⁻⁸ M) which is at least 10-fold lower than that required for tubulozole [1]. In vivo, 80 mg/kg erbulozole combined with radiation produces a similar interactive effect as 160 mg/kg tubulozole [1].

Drug development Analogs Potency

Differential Activity: Mammalian Cells vs. Plasmodium

At low concentrations, both cis- and trans-isomers of tubulozole inhibit Plasmodium falciparum, but only tubulozole-C inhibits mammalian cells. This differential activity profile suggests distinct mechanisms of action in parasites versus mammalian cells [1].

Antimalarial Parasitology Selectivity

Radiosensitization in Fibrosarcoma and Carcinoma

Oral administration of tubulozole (160 mg/kg) 6 hours before 10 Gy gamma-irradiation produced a marked interactive effect on tumor growth in subcutaneous MO4 fibrosarcomas and Lewis Lung carcinomas. This effect was absent with the trans-isomer [1]. The interactive effect is maintained in a clinically relevant fractionation schedule (8 × 2 Gy with 80 mg/kg tubulozole pretreatment) [1].

Radiosensitization Combination therapy Oncology

G2/M Arrest and Apoptosis in COLO 205 Colon Cancer

Tubulozole (10 μM, 3 h) induced G2/M phase arrest in human colon cancer cells (COLO 205) via ERK1/2-mediated Chk1 kinase activation. COLO 205 cells, which express higher Chk1 levels, were more sensitive to tubulozole-induced arrest than normal human colon epithelial (CRL) cells [1].

Cell cycle Apoptosis Colon cancer

Tubulozole Applications


Preclinical TA3 Mammacarcinoma Studies

Tubulozole is the agent of choice for in vivo TA3 mammacarcinoma studies, where it demonstrates superior efficacy compared to cyclophosphamide and vincristine [1]. Researchers should use an intermittent dosing schedule (treatment every 4th day starting 1 day after tumor inoculation) to replicate the optimal regimen. Cyclophosphamide or vincristine serve as relevant positive controls for benchmarking.

Microtubule Inhibitor-Radiotherapy Combination

For preclinical investigation of radiosensitization, oral tubulozole (160 mg/kg) administered 6 hours prior to 10 Gy gamma-irradiation produces a marked interactive effect on tumor growth [1]. A fractionated radiation schedule (8 × 2 Gy) with 80 mg/kg tubulozole pretreatment maintains this effect [1]. Tubulozole-T should be included as a negative control to confirm microtubule-dependent radiosensitization [1].

Stereochemical Control Experiments

To validate that observed biological effects are due to specific microtubule disruption, researchers should employ both tubulozole-C (active isomer) and tubulozole-T (inactive isomer) in parallel. Tubulozole-C at concentrations that affect the microtubule system arrests directional migration and malignant invasion, whereas tubulozole-T has no effect [2]. This pair provides a robust internal control for mechanism-of-action studies.

Antimalarial Drug Discovery with Tubulozole-T

Tubulozole-T (the trans-isomer) inhibits Plasmodium falciparum at low concentrations but does not affect mammalian microtubules, making it a unique tool for antimalarial target identification [3]. Researchers should be aware that tubulozoles inhibit protein synthesis in parasites within 10 minutes but require 3-4 hours to kill parasites, indicating a complex mechanism beyond simple protein synthesis inhibition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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